molecular formula C8H6Cl2O3S B1438172 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride CAS No. 1152558-91-2

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1438172
CAS No.: 1152558-91-2
M. Wt: 253.1 g/mol
InChI Key: KADOGHSTYCELIY-UHFFFAOYSA-N
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Description

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzene, featuring both an acetyl group and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction often results in the formation of sulfonamide bonds, which are crucial in the synthesis of pharmaceuticals and other bioactive compounds. The nature of these interactions is typically covalent, leading to stable modifications that can alter the activity and function of the target biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This reaction often results in the inhibition or activation of the target biomolecule, depending on the site and nature of the modification. For example, the sulfonyl chloride group can react with amino groups on proteins, leading to the formation of stable sulfonamide bonds that can inhibit enzyme activity or alter protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can have minimal or beneficial effects, such as the inhibition of specific enzymes or signaling pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ toxicity. Threshold effects have been observed, where a certain dosage level results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to other molecules. This metabolism can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and the production of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, binding to transport proteins can facilitate the movement of this compound across cell membranes, while interactions with intracellular proteins can influence its distribution within the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as different cellular environments can influence the reactivity and interactions of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-acetyl-4-chlorobenzene. The reaction is carried out by treating 3-acetyl-4-chlorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C8H7ClO+HSO3ClC8H6Cl2O3S+HCl\text{C8H7ClO} + \text{HSO3Cl} \rightarrow \text{C8H6Cl2O3S} + \text{HCl} C8H7ClO+HSO3Cl→C8H6Cl2O3S+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by nucleophiles.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles.

    Reduction: The compound can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Bioconjugation: In the modification of biomolecules for research purposes.

    Material Science: In the development of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: Lacks the acetyl group, making it less versatile in certain reactions.

    3-Acetylbenzenesulfonyl chloride: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

3-acetyl-4-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADOGHSTYCELIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Amounts used: 8 mL of acetic acid was saturated with sulfur dioxide, 233 mg of copper(I) chloride, 1.60 g (9.41 mmol) of 1-(5-amino-2-chloro-phenyl)-ethanone dissolved in a mixture of 3 mL of acetic acid and 3 mL of concentrated hydrochloric acid, 714 mg of sodium nitrite in 3 mL of water. Flash chromatography on silica using 20-50% ethyl acetate in hexanes afforded 1.6 g of the product as a white solid. LC-MSD, m/z for C8H6Cl2O3S [M+H]+=252.9, 254.9, 256.9;
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1.6 g
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714 mg
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3 mL
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3 mL
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3 mL
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hexanes
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copper(I) chloride
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233 mg
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.